molecular formula C6H6BClO2 B1630686 3-Chlorophenylboronic acid CAS No. 63503-60-6

3-Chlorophenylboronic acid

Cat. No. B1630686
Key on ui cas rn: 63503-60-6
M. Wt: 156.38 g/mol
InChI Key: SDEAGACSNFSZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05530005

Procedure details

A solution of trimethylborate in 200 mL of ethyl ether was cooled to -65° C. 3-Chlorobenzene magnesium chloride (0.8 M, 60 mL), i.e., a grignard reagent, was added to the solution in a dropwise manner over 20 minutes. The mixture was kept in the temperature range of -60° C. to -70° C. and stirred. After 30 minutes, the mixture was allowed to warm to 0° C. and stirred for 1 hour. The mixture was quenched with H2O (25 mL) and stirred at room temperature for 1 hour. The solvent was removed and the remaining mass was extracted with ethyl ether (3×100 mL). The organic layers were combined and washed with H2O (2×50 mL), dilute HCl (2×100 mL), H2O (2×50 mL) and brine (1×50 mL). The organic layer was dried with MgSO4 and concentrated, and 100 mL of hexanes was added, and the mixture stirred for 1 hour. The resultant white precipitate was filtered off and allowed to air dry, yielding 4.6 g of 3-chlorobenzene boronic acid, a compound of Formula 4 where R4 is 3-chlorophenyl, as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
3-Chlorobenzene magnesium chloride
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][B:3]([O:6]C)OC.[Cl-].[Mg+2].[Cl:10][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1.[Cl-]>C(OCC)C>[Cl:10][C:11]1[CH:16]=[C:15]([B:3]([OH:6])[OH:2])[CH:14]=[CH:13][CH:12]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COB(OC)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
3-Chlorobenzene magnesium chloride
Quantity
60 mL
Type
reactant
Smiles
[Cl-].[Mg+2].ClC=1C=CC=CC1.[Cl-]
Name
grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept in the temperature range of -60° C. to -70° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with H2O (25 mL)
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
EXTRACTION
Type
EXTRACTION
Details
the remaining mass was extracted with ethyl ether (3×100 mL)
WASH
Type
WASH
Details
washed with H2O (2×50 mL), dilute HCl (2×100 mL), H2O (2×50 mL) and brine (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
100 mL of hexanes was added
STIRRING
Type
STIRRING
Details
the mixture stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resultant white precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
to air dry

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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